molecular formula C17H30N4O4S B562289 N-Boc-Biotinylethylenediamine CAS No. 225797-46-6

N-Boc-Biotinylethylenediamine

Cat. No.: B562289
CAS No.: 225797-46-6
M. Wt: 386.511
InChI Key: DEUNEHFEIXQVDG-OBJOEFQTSA-N
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Scientific Research Applications

N-Boc-Biotinylethylenediamine has a wide range of applications in scientific research :

    Chemistry: Used as a biotinylating reagent to label molecules for detection and analysis.

    Biology: Facilitates the study of protein-protein and protein-DNA interactions by introducing biotin tags.

    Medicine: Employed in the development of diagnostic assays and therapeutic agents.

    Industry: Utilized in the production of biotinylated compounds for various industrial applications.

Biochemical Analysis

Biochemical Properties

N-Boc-Biotinylethylenediamine plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . It is used for the protection of amines in organic synthesis . The N-Boc group has a widely useful functionality for the protection of amine among various protecting groups .

Cellular Effects

It is known that the N-Boc group is stable towards most nucleophiles and bases . This stability could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amines. The N-Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that selective N-Boc protection can be achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that the product has good stability and does not degrade quickly.

Metabolic Pathways

It is known that the N-Boc group is stable towards most nucleophiles and bases , which could potentially interact with various enzymes or cofactors in the cell.

Preparation Methods

The synthesis of N-Boc-Biotinylethylenediamine typically involves the following steps :

    Reaction of Biotin with Acid Chloride or Anhydride: Biotin is reacted with an acid chloride or anhydride to introduce an amidoethylamine group.

    Reaction with Ethylenediamine: The resulting intermediate is then reacted with ethylenediamine, with the ethylenediamine group being protected by N-Boc.

    Purification: The final product is purified through appropriate methods to obtain this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-Boc-Biotinylethylenediamine undergoes various chemical reactions, including :

    Deprotection: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.

    Biotinylation: It can react with other molecules to introduce a biotin tag, facilitating the study of molecular interactions.

Common reagents and conditions used in these reactions include acidic conditions for deprotection and specific coupling agents for biotinylation . The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .

Comparison with Similar Compounds

N-Boc-Biotinylethylenediamine is unique due to its specific structure and biotinylating capabilities . Similar compounds include :

    N-Hydroxysuccinimide (NHS)-Biotin: Another biotinylating reagent used for labeling proteins and other molecules.

    Biotin-PEG-NH2: A biotinylated polyethylene glycol derivative used for similar applications.

Compared to these compounds, this compound offers distinct advantages in terms of stability and ease of use in various biochemical assays .

Properties

IUPAC Name

tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNEHFEIXQVDG-OBJOEFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652484
Record name tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225797-46-6
Record name tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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